molecular formula C16H11F3N2O3S B2363823 S-ethyl N-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]carbamothioate CAS No. 303995-29-1

S-ethyl N-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]carbamothioate

Cat. No. B2363823
CAS RN: 303995-29-1
M. Wt: 368.33
InChI Key: YDBVJSLELORBGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“S-ethyl N-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]carbamothioate” is a chemical compound with the molecular formula C16H11F3N2O3S . It has an average mass of 368.330 Da and a monoisotopic mass of 368.044250 Da . This compound has diverse applications in scientific research due to its unique structure and properties.


Synthesis Analysis

The synthesis of similar compounds has been achieved through a one-pot cascade reaction of 3-mercapto [1,2,4]triazoles with trifluoromethyl-β-diketones in the presence of NBS . This protocol offers a unique approach for functionalizing both N-acylation and S-alkylation in a concerted fashion .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a chromeno[2,3-b]pyridin core with a trifluoromethyl group and a carbamothioate moiety . The cyclized structure limits the flexibility of the molecule, thereby restricting its binding strength .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 368.33 and a molecular formula of C16H11F3N2O3S . Other specific properties like melting point, boiling point, and density are not mentioned in the available resources .

Scientific Research Applications

Multicomponent Reactions and Synthesis

S-ethyl N-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]carbamothioate and related compounds have been extensively studied for their synthesis via multicomponent reactions. For instance, Ryzhkova et al. (2023) explored the multicomponent reaction of related compounds leading to good yields and confirmed structures through various spectroscopic methods. They also assessed ADME properties, highlighting the compound's potential in various applications (Ryzhkova et al., 2023). Additionally, Elinson et al. (2018) described a facile multicomponent approach to synthesize similar compounds, emphasizing their potential in biomedical applications (Elinson et al., 2018).

Catalysis and Organic Synthesis

In the field of organic synthesis, Sosnovskikh et al. (2008) demonstrated the use of related compounds in the synthesis of diverse structures, indicating their versatility in organic chemistry (Sosnovskikh et al., 2008). Similarly, Vetyugova et al. (2018) explored reactions leading to the formation of complex heterocyclic structures, showcasing the compound's utility in synthetic chemistry (Vetyugova et al., 2018).

Potential in Medicinal Chemistry

The potential of S-ethyl N-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]carbamothioate in medicinal chemistry is highlighted by research focusing on similar structures. For example, Ghashang et al. (2013) explored the synthesis of related compounds and evaluated their antimicrobial activity, indicating the compound's relevance in drug discovery (Ghashang et al., 2013).

Photoelectrical Characterizations and Applications

Research by Farag et al. (2016) on a derivative of chromeno[2,3-b]pyridine demonstrates the compound's potential in optoelectronic applications. They synthesized a new derivative and performed photoelectrical characterizations, suggesting its usefulness in this field (Farag et al., 2016).

properties

IUPAC Name

S-ethyl N-[5-oxo-2-(trifluoromethyl)chromeno[2,3-b]pyridin-3-yl]carbamothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O3S/c1-2-25-15(23)20-10-7-9-12(22)8-5-3-4-6-11(8)24-14(9)21-13(10)16(17,18)19/h3-7H,2H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBVJSLELORBGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC(=O)NC1=C(N=C2C(=C1)C(=O)C3=CC=CC=C3O2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S-ethyl N-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]carbamothioate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.